5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
5-BROMO-N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE: is a complex organic compound characterized by the presence of bromine, thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 5-Bromo-2,4-dimethoxybenzaldehyde
Comparison: Compared to similar compounds, 5-BROMO-N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE stands out due to its unique combination of bromine, thiazole, and furan groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13BrN2O2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-3-4-11(10(2)7-9)12-8-22-16(18-12)19-15(20)13-5-6-14(17)21-13/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
RIQZLTNOIUXXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)C |
Origin of Product |
United States |
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